1-[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide
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Overview
Description
1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound featuring a triazoloquinazoline core.
Preparation Methods
The synthesis of 1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Scientific Research Applications
1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXAMIDE has been explored for its potential in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Compared to other triazoloquinazoline derivatives, 1-[7-CHLORO-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and functional groups. Similar compounds include:
- 7-chloro-3-(3-fluorophenyl)-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-chloro-N-(3-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine .
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific disciplines.
Properties
Molecular Formula |
C21H18ClFN6O |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-[7-chloro-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H18ClFN6O/c22-14-4-5-17-16(11-14)20(28-8-6-12(7-9-28)19(24)30)25-21-18(26-27-29(17)21)13-2-1-3-15(23)10-13/h1-5,10-12H,6-9H2,(H2,24,30) |
InChI Key |
IBOALRAWWGAIBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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